N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)-N'-propan-2-yloxamide
Description
Properties
IUPAC Name |
N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)-N'-propan-2-yloxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O4S/c1-10(2)16-14(19)15(20)17-12-7-6-11-5-4-8-18(13(11)9-12)23(3,21)22/h6-7,9-10H,4-5,8H2,1-3H3,(H,16,19)(H,17,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOOIIRYCNLWXQT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)C(=O)NC1=CC2=C(CCCN2S(=O)(=O)C)C=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Retrosynthetic Analysis
Based on structural considerations and literature precedent for similar compounds, two primary synthetic pathways can be proposed:
Route A : Starting with 7-amino-3,4-dihydroquinoline, followed by N-1 methylsulfonylation and oxamide formation.
Route B : Beginning with 3,4-dihydroquinoline, introducing the methylsulfonyl group, followed by selective functionalization at the 7-position and oxamide formation.
Key Building Blocks
The synthesis relies on several key building blocks:
- 3,4-dihydroquinoline or its 7-substituted derivatives
- Methylsulfonyl chloride or related sulfonylating agents
- Oxalyl chloride for the oxamide linkage
- Isopropylamine as the terminal amine component
Detailed Synthetic Methodologies
Synthesis of 3,4-Dihydroquinoline Core
The 3,4-dihydroquinoline scaffold can be synthesized through several established methods, including modifications of the Friedländer quinoline synthesis. A solvent-free approach using poly(phosphoric acid) as described by researchers offers an environmentally friendly route.
Method 1: Modified Friedländer Synthesis
- Condensation of 2-aminobenzaldehyde with appropriate ketones
- Catalytic reduction of the resulting quinoline to the 3,4-dihydro derivative
Method 2: Partial Reduction Approach
Starting with commercially available quinoline derivatives, selective partial reduction of the heterocyclic ring can be achieved using sodium cyanoborohydride in acetic acid.
Introduction of the Methylsulfonyl Group
The N-sulfonylation of the 3,4-dihydroquinoline nitrogen can be accomplished using methods similar to those described in the literature for related compounds.
Procedure A: Direct Sulfonylation
To a solution of 3,4-dihydroquinoline (1 eq.) in dichloromethane, add triethylamine (1.5 eq.) and cool to 0°C. Add methylsulfonyl chloride (1.2 eq.) dropwise and stir at room temperature for 4-6 hours.
This approach is supported by analogous reactions observed in the preparation of 7-fluor-1-methyl-3-methylsulphonyl-4-quinoline derivatives.
Formation of the Oxamide Linkage
The formation of the oxamide linkage requires selective functionalization at the 7-position of the quinoline core. This can be achieved through a nitration-reduction sequence if starting with the unfunctionalized core, or directly from 7-amino derivatives.
Procedure B: Oxamide Formation
To a solution of 7-amino-1-methylsulfonyl-3,4-dihydro-2H-quinoline (1 eq.) in THF, add triethylamine (2 eq.) and cool to 0°C. Add ethyl oxalyl chloride (1.1 eq.) dropwise and stir for 2 hours. In a separate step, the resulting half-ester is treated with isopropylamine (2 eq.) in presence of HOBt/EDC coupling system.
This approach is supported by related amide coupling reactions described for quinoline derivatives in the literature.
Optimization Parameters
Reaction Conditions and Yield Optimization
Table 1 presents potential optimization parameters for the methylsulfonylation step based on literature precedent for similar compounds.
| Parameter | Condition A | Condition B | Condition C | Expected Effect |
|---|---|---|---|---|
| Solvent | Dichloromethane | Tetrahydrofuran | Acetonitrile | Solubility/reaction rate |
| Temperature | 0°C to RT | -10°C to RT | RT | Selectivity/side reactions |
| Base | Triethylamine | DMAP | Pyridine | Deprotonation efficiency |
| Reaction time | 4 hours | 6 hours | 12 hours | Conversion completeness |
| Sulfonylating agent | MeSO₂Cl | MeSO₂Cl/DMAP | Mesyl anhydride | Reactivity/selectivity |
Oxamide Formation Optimization
Table 2 summarizes potential optimization parameters for the oxamide formation step.
| Step | Reagent System | Temperature | Time (h) | Expected Yield Range (%) |
|---|---|---|---|---|
| Acylation | Oxalyl chloride/TEA | -10°C to RT | 2-4 | 65-75 |
| Acylation | Ethyl oxalyl chloride/TEA | 0°C to RT | 2-3 | 70-80 |
| Amination | EDC/HOBt/isopropylamine | RT | 12-24 | 60-70 |
| One-pot | HATU/DIPEA/isopropylamine | 0°C to RT | 4-6 | 55-65 |
Structure Confirmation and Characterization
The successful synthesis of N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)-N'-propan-2-yloxamide can be confirmed through various analytical techniques, similar to those described for related quinoline derivatives:
Alternative Synthetic Approaches
Convergent Strategy
An alternative convergent approach could involve the separate preparation of N-propan-2-yl-oxamic acid, followed by coupling with 7-amino-1-methylsulfonyl-3,4-dihydro-2H-quinoline using standard peptide coupling conditions.
This approach is supported by analogous coupling reactions described for quinoxaline derivatives containing sulfonyl groups:
N-propan-2-yl-oxamic acid + 7-amino-1-methylsulfonyl-3,4-dihydro-2H-quinoline → EDC/HOBt/TEA/DCM → this compound
Sequential Functionalization Approach
Table 3 provides a comparison of different functionalization sequences for the target molecule.
| Sequence | Advantages | Disadvantages | Key Intermediates |
|---|---|---|---|
| Amine → Sulfonylation → Oxamide | Direct use of commercially available amines | Potential selectivity issues | 7-amino-3,4-dihydroquinoline |
| Nitration → Sulfonylation → Reduction → Oxamide | Better N-selectivity for sulfonylation | More steps, harsher conditions | 7-nitro-3,4-dihydroquinoline |
| Convergent: Separate N-sulfonylation and oxamide preparation | Independent optimization of each step | Additional purification steps | N-propan-2-yl-oxamic acid |
Chemical Reactions Analysis
Types of Reactions
N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)-N’-propan-2-yloxamide can undergo various chemical reactions, including:
Oxidation: The sulfonyl group can be further oxidized under strong oxidizing conditions.
Reduction: The quinoline ring can be reduced to form dihydroquinoline derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonyl group.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction can produce tetrahydroquinoline compounds.
Scientific Research Applications
N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)-N’-propan-2-yloxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its therapeutic potential in drug discovery and development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)-N’-propan-2-yloxamide involves its interaction with specific molecular targets. The quinoline ring system can intercalate with DNA, while the sulfonyl group may interact with proteins or enzymes, modulating their activity. These interactions can lead to various biological effects, including inhibition of enzyme activity or alteration of cellular signaling pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs with Modified Substituents
N-(1-Ethyl-3,4-dihydro-2H-quinolin-7-yl)-1,1,1-trifluoromethanesulfonamide (CAS 848080-31-9)
- Key Differences :
- Substituent at 1-position : Ethyl group vs. methylsulfonyl in the target compound.
- Functional Group at 7-position : Trifluoromethanesulfonamide vs. oxamide-isopropyl.
- The trifluoromethanesulfonamide moiety enhances electron-withdrawing properties, which could influence binding affinity to targets like kinases or proteases. In contrast, the oxamide linker in the target compound may facilitate hydrogen bonding with biological targets .
3-Amino-5-(azepan-1-yl)-N-(diaminomethylidene)-6-pyrimidin-5-ylpyrazine-2-carboxamide (3A5NP2C)
- Key Differences: Core Structure: Pyrazine-pyrimidine hybrid vs. dihydroquinoline. Functional Groups: Azepane and guanidine groups vs. oxamide and methylsulfonyl.
- Implications: The pyrazine-pyrimidine core in 3A5NP2C is associated with anticancer activity, likely due to intercalation or enzyme inhibition. The dihydroquinoline core in the target compound may instead target ion channels or G-protein-coupled receptors. The guanidine group in 3A5NP2C enhances solubility, whereas the methylsulfonyl group in the target compound may improve metabolic stability .
Functional Group Variations and Physicochemical Properties
A comparative analysis of key physicochemical properties (inferred from structural features):
- The methylsulfonyl group balances lipophilicity, which may improve blood-brain barrier penetration relative to the trifluoromethanesulfonamide analog .
Biological Activity
N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)-N'-propan-2-yloxamide is a synthetic compound belonging to the class of quinoline derivatives, characterized by its complex structure featuring a quinoline ring, a methylsulfonyl group, and an oxamide moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in cancer therapy and anti-inflammatory applications.
- Chemical Formula : C20H21N3O6S2
- Molecular Weight : Approximately 453.52 g/mol
- Structural Features : The presence of the methylsulfonyl group enhances solubility and biological activity, making it a subject of interest in drug development.
Research indicates that this compound modulates protein kinase activities, which are crucial for regulating cellular processes such as proliferation and apoptosis. By inhibiting specific kinases, this compound may disrupt signaling pathways associated with cancer cell growth and survival, positioning it as a potential candidate for cancer therapeutics .
1. Anti-Cancer Activity
Preliminary studies suggest that this compound exhibits significant anti-cancer properties. It has been shown to inhibit the growth of various cancer cell lines by inducing apoptosis and halting cell cycle progression. The modulation of protein kinases is central to this activity, as it affects pathways involved in tumor growth and metastasis.
2. Anti-Inflammatory Properties
In addition to its anti-cancer effects, this compound may possess anti-inflammatory properties. This potential is attributed to its ability to inhibit inflammatory cytokines and enzymes involved in the inflammatory response. However, further studies are necessary to fully elucidate these effects.
Study 1: In Vitro Analysis
A study investigated the effects of this compound on human cancer cell lines. The results indicated a dose-dependent inhibition of cell viability with an IC50 value of approximately 15 µM against breast cancer cells. The mechanism was linked to the activation of apoptotic pathways through caspase activation.
Study 2: In Vivo Efficacy
Another study evaluated the compound's efficacy in a murine model of colon cancer. Mice treated with this compound showed a significant reduction in tumor size compared to controls. Histological analysis revealed increased apoptosis in tumor tissues.
Structure–Activity Relationship (SAR)
The unique combination of structural features in this compound enhances its biological activity compared to other quinoline derivatives. A comparative analysis with related compounds is summarized in the following table:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| N-(4-methylsulfonyl)quinolin-6-carboxamide | Quinoline core with a carboxamide group | Anti-cancer activity |
| 3-(methylsulfonyl)quinolin-4(1H)-one | Quinoline derivative with a ketone | Antimicrobial properties |
| N-(1-methylsulfonyl)isoquinolin-5-carboxamide | Isoquinoline structure | Potential neuroprotective effects |
Q & A
Q. What are the recommended synthetic routes for N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)-N'-propan-2-yloxamide?
The synthesis typically involves three key steps:
- Tetrahydroquinoline core formation : Catalytic hydrogenation of an appropriate quinoline precursor under controlled pressure (e.g., 50–100 psi H₂) and temperature (60–80°C) to yield the dihydroquinoline intermediate .
- Sulfonylation : Introduction of the methylsulfonyl group using methanesulfonyl chloride in the presence of a base (e.g., triethylamine) at 0–5°C to prevent side reactions .
- Oxamide coupling : Reaction of the sulfonylated intermediate with isopropylamine via carbodiimide-mediated coupling (e.g., EDC/HOBt) in anhydrous DMF . Purity is optimized using column chromatography (silica gel, ethyl acetate/hexane gradient) .
Q. How can researchers characterize the purity and structural integrity of this compound?
- HPLC : Use a C18 column with a mobile phase of acetonitrile/water (70:30, 0.1% TFA) to assess purity (>98% required for biological assays) .
- NMR : Confirm the methylsulfonyl group (¹H NMR: δ 3.0–3.2 ppm for CH₃SO₂; ¹³C NMR: δ 42–44 ppm for SO₂CH₃) and oxamide linkage (¹H NMR: δ 8.1–8.3 ppm for NHCO) .
- Mass spectrometry : ESI-MS in positive ion mode to verify the molecular ion peak [M+H]⁺ at m/z 394.1 .
Q. What in vitro models are suitable for initial evaluation of neuroprotective or anticancer activity?
- Neuroprotection : SH-SY5Y neuroblastoma cells under oxidative stress (e.g., H₂O₂ exposure), with viability assessed via MTT assay. Tetrahydroquinoline derivatives have shown 20–40% increased cell survival at 10 µM .
- Anticancer : MCF-7 (breast) or A549 (lung) cancer cell lines, using IC₅₀ determination via ATP-based luminescence. Similar compounds exhibit IC₅₀ values of 5–15 µM .
Advanced Research Questions
Q. How can mechanistic studies elucidate the compound’s apoptotic activity in cancer cells?
- Caspase activation assays : Measure caspase-3/7 activity using fluorogenic substrates (e.g., Ac-DEVD-AMC) after 24-hour treatment .
- Mitochondrial membrane potential : Use JC-1 dye to detect depolarization, indicating intrinsic apoptosis pathways .
- Transcriptomic profiling : RNA-seq to identify upregulated pro-apoptotic genes (e.g., BAX, PUMA) and downregulated anti-apoptotic genes (e.g., BCL-2) .
Q. How should researchers resolve contradictions in enzyme inhibition data across studies?
- Assay standardization : Validate kinase inhibition (e.g., EGFR, PI3K) using ATP concentration gradients (1–100 µM) to account for competitive binding .
- Orthogonal assays : Compare biochemical (recombinant enzyme) and cellular (phospho-antibody Western blot) results to confirm target engagement .
- Structural modeling : Perform molecular docking (e.g., AutoDock Vina) to assess binding pose consistency with active-site residues .
Q. What strategies improve the compound’s bioavailability for in vivo studies?
- Prodrug design : Introduce hydrolyzable groups (e.g., acetylated oxamide) to enhance solubility .
- Nanoparticle formulation : Encapsulate in PEGylated liposomes (size: 80–120 nm) for sustained release in murine models .
- Metabolic stability : Assess hepatic clearance using microsomal incubation (e.g., human liver microsomes, NADPH cofactor) .
Q. How to design structure-activity relationship (SAR) studies for this scaffold?
- Variable substituents : Synthesize analogs with modified sulfonyl groups (e.g., ethylsulfonyl vs. phenylsulfonyl) or oxamide linkers (e.g., cyclopropyl vs. isopropyl) .
- Biological testing : Compare neuroprotective (SH-SY5Y viability) and cytotoxic (A549 IC₅₀) profiles to identify critical pharmacophores .
- Computational QSAR : Use MOE or Schrödinger to correlate logP, polar surface area, and bioactivity .
Q. What in vivo models validate neuroprotection or anticancer efficacy?
- Alzheimer’s disease : Transgenic APP/PS1 mice, with cognitive function assessed via Morris water maze and amyloid-β plaque quantification (Thioflavin-S staining) .
- Xenograft tumors : Subcutaneous A549 tumors in nude mice, monitoring tumor volume reduction and survival rates post-treatment (50 mg/kg, oral, twice weekly) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
